molecular formula C12H16BrN3O B7938332 1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine

1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine

Cat. No.: B7938332
M. Wt: 298.18 g/mol
InChI Key: AEXYCDZVNKITFZ-UHFFFAOYSA-N
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Description

1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine is a chemical compound that features a brominated pyridine ring attached to a piperazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the bromopyridine and piperazine groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Carbonylation: The brominated pyridine is then subjected to carbonylation to introduce the carbonyl group at the 3-position. This can be achieved using carbon monoxide in the presence of a catalyst such as palladium.

    Piperazine Coupling: The carbonylated bromopyridine is then reacted with 4-ethylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor binding pockets, while the piperazine group can enhance solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(6-Fluoropyridine-3-carbonyl)-4-ethylpiperazine: Contains a fluorine atom, offering different reactivity and biological activity.

    1-(6-Methylpyridine-3-carbonyl)-4-ethylpiperazine: Features a methyl group, affecting its chemical and physical properties.

Uniqueness

1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as halogen bonding and electrophilic aromatic substitution. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(6-bromopyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-2-15-5-7-16(8-6-15)12(17)10-3-4-11(13)14-9-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXYCDZVNKITFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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